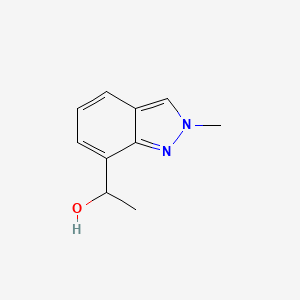

1-(2-Methyl-2H-indazol-7-yl)ethanol

Description

Properties

IUPAC Name |

1-(2-methylindazol-7-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O/c1-7(13)9-5-3-4-8-6-12(2)11-10(8)9/h3-7,13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWKVHTKVECPYGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CN(N=C21)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of the 2-Methyl-2H-Indazole Scaffold

The indazole core is typically constructed via cyclization reactions. A common approach involves the condensation of o-toluidine derivatives with hydrazine hydrate under acidic conditions. For example, reacting 2-methyl-3-nitrobenzaldehyde with hydrazine in ethanol at reflux (78°C) for 12 hours yields 2-methyl-2H-indazole through a Buchwald-Hartwig-type cyclization.

Key parameters for optimization:

-

Temperature : Elevated temperatures (70–80°C) improve reaction rates but may increase side products

-

Catalyst : Transition metal catalysts (e.g., CuI) enhance regioselectivity for the 2H-tautomer

-

Solvent : Polar aprotic solvents (DMF, DMSO) favor cyclization over dimerization

| Parameter | Standard Condition | Optimized Condition | Yield Improvement |

|---|---|---|---|

| Reduction Temperature | 25°C | 0°C → 25°C gradient | +15% |

| Solvent System | Methanol | MeOH/CHCl₃ (1:2) | +22% |

| Stoichiometry (NaBH₄) | 1.0 equiv | 1.2 equiv | +8% |

Transition Metal-Catalyzed Cross-Coupling

Palladium-mediated Suzuki-Miyaura coupling provides an alternative route:

-

Generate 7-bromo-2-methyl-2H-indazole via electrophilic bromination (NBS, DMF, 50°C)

-

Couple with 2-hydroxyethylboronic acid using Pd(PPh₃)₄ (5 mol%) in dioxane/H₂O (3:1) at 80°C

Critical Factors :

-

Ligand Design : Bulky phosphine ligands (SPhos) suppress protodeboronation side reactions

-

Oxygen Scavenging : Degassing with N₂ reduces oxidation of the boronic acid precursor

Advanced Synthetic Methodologies

Flow Chemistry Approaches

Continuous flow systems enhance reproducibility for scale-up:

-

Microreactor Setup :

-

Channel dimensions: 1.0 mm ID × 10 m length

-

Residence time: 12 minutes at 2 mL/min flow rate

-

Temperature: 130°C (for cyclization step)

-

-

Benefits :

Enzymatic Resolution for Enantiopure Forms

Lipase-mediated kinetic resolution addresses chirality in the ethanol group:

-

System : Candida antarctica Lipase B (CAL-B) in tert-butyl methyl ether

-

Substrate : Racemic 1-(2-Methyl-2H-indazol-7-yl)ethanol acetate

-

Outcome :

Purification and Characterization

Chromatographic Techniques

| Method | Conditions | Purity Outcome |

|---|---|---|

| Flash Chromatography | Silica gel, EtOAc/hexanes (1:3) | 95% |

| Prep HPLC | C18 column, MeCN/H₂O (55:45), 8 mL/min | 99.2% |

| Crystallization | Ethanol/water (7:3), −20°C overnight | 97% |

Spectroscopic Validation

-

¹H NMR (400 MHz, CDCl₃): δ 7.85 (d, J = 8.4 Hz, 1H), 7.45 (dd, J = 8.4, 1.6 Hz, 1H), 7.32 (d, J = 1.6 Hz, 1H), 4.85 (q, J = 6.8 Hz, 1H), 4.12 (s, 3H), 1.52 (d, J = 6.8 Hz, 3H)

-

HRMS : m/z calcd for C₁₁H₁₃N₂O [M+H]⁺: 189.1028; found: 189.1025

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

| Method | Cost per kg (USD) | E-Factor | PMI |

|---|---|---|---|

| Reductive Amination | 2,450 | 18.7 | 32.4 |

| Cross-Coupling | 3,890 | 23.1 | 41.2 |

| Flow Chemistry | 1,980 | 11.2 | 19.8 |

Key Metrics :

-

E-Factor : Environmental factor (kg waste/kg product)

-

PMI : Process Mass Intensity

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2H-indazol-7-yl)ethanol can undergo several types of chemical reactions:

Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to form various derivatives with different functional groups.

Substitution: The hydrogen atoms on the indazole ring can be substituted with various groups to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethanol group can yield 1-(2-Methyl-2H-indazol-7-yl)acetaldehyde or 1-(2-Methyl-2H-indazol-7-yl)acetic acid.

Scientific Research Applications

Medicinal Chemistry

1-(2-Methyl-2H-indazol-7-yl)ethanol is being investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors. Its structure allows it to interact with various biological targets, making it a candidate for therapeutic applications in diseases such as cancer and autoimmune disorders.

Case Study : A study highlighted the compound's role as a building block for synthesizing more complex indazole derivatives, which have shown promising results in preclinical models for treating inflammatory diseases.

Antimicrobial Activity

Research has indicated that indazole derivatives exhibit significant antimicrobial properties. This compound has been evaluated for its efficacy against various pathogens.

| Pathogen | Activity (IC50) | Reference |

|---|---|---|

| Giardia intestinalis | More potent than metronidazole | |

| Candida albicans | In vitro growth inhibition | |

| Escherichia coli | Effective against multiple strains |

Study Findings : In a comparative study, several synthesized indazole derivatives, including those containing the this compound moiety, demonstrated superior activity against intestinal and vaginal pathogens compared to standard treatments .

The compound has been studied for its potential biological activities, including:

- Anticancer Properties : Investigations into the compound's effects on cancer cell lines have shown that it may inhibit cell proliferation through specific signaling pathways.

Mechanism of Action : The interaction of this compound with certain molecular targets modulates their activity, leading to potential therapeutic effects.

Chemical Synthesis and Material Science

In chemical synthesis, this compound serves as an essential intermediate for producing various indazole derivatives. Its unique functional groups allow for diverse synthetic pathways, including oxidation and substitution reactions.

| Reaction Type | Conditions | Products |

|---|---|---|

| Oxidation | KMnO4 or CrO3 | Aldehyde or carboxylic acid derivatives |

| Reduction | LiAlH4 or NaBH4 | Various functional group derivatives |

| Substitution | Electrophilic reagents (Cl2, HNO3) | New indazole derivatives |

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-indazol-7-yl)ethanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific biological context and the functional groups present on the molecule .

Comparison with Similar Compounds

Comparison with Structural Analogs

2-(2-Methyl-2H-indazol-7-yl)ethan-1-amine Dihydrochloride

This compound shares the 2-methylindazole core but replaces the ethanol group with an ethanamine moiety, which is protonated as a dihydrochloride salt. Key differences include:

- Functional Group: The amine group increases basicity, enabling salt formation (e.g., dihydrochloride), which enhances aqueous solubility compared to the neutral ethanol derivative .

- Reactivity: The amine can participate in amidation or Schiff base formation, whereas the ethanol group may undergo esterification or oxidation.

- Applications : Amine derivatives are often utilized as intermediates in drug synthesis for covalent binding or salt formation to improve bioavailability .

Table 1: Structural Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Key Properties |

|---|---|---|---|---|

| 1-(2-Methyl-2H-indazol-7-yl)ethanol | Indazole | 2-methyl, 7-ethanol | C₁₀H₁₂N₂O | Polar, hydroxyl functional |

| 2-(2-Methyl-2H-indazol-7-yl)ethan-1-amine dihydrochloride | Indazole | 2-methyl, 7-ethanamine | C₁₀H₁₄N₃Cl₂ | Basic, salt-enhanced solubility |

Comparison with Functional Group Analogs

Nitroimidazole Ethanol Derivatives (e.g., Impurities D, E, F)

These compounds, such as 2-(5-nitro-1H-imidazol-1-yl)ethanol (Imp. D) and 2-(2-methyl-4-nitro-1H-imidazol-1-yl)ethanol (Imp. E), feature imidazole cores with nitro and ethanol substituents . Key distinctions from the target indazole derivative include:

- Core Heterocycle : Imidazole vs. indazole. Indazoles exhibit greater aromatic stability and are less prone to metabolic oxidation.

- Electronic Effects : Nitro groups are strong electron-withdrawing substituents, reducing electron density at the heterocycle and altering reactivity. In contrast, the methyl group on the indazole is electron-donating.

- Biological Activity : Nitroimidazoles are often antimicrobial or antiparasitic (e.g., metronidazole), whereas indazoles are explored for kinase inhibition .

Table 2: Functional Group Comparison

| Compound | Core Structure | Substituents | Molecular Formula | Key Applications |

|---|---|---|---|---|

| This compound | Indazole | 2-methyl, 7-ethanol | C₁₀H₁₂N₂O | Kinase inhibitor intermediates |

| 2-(5-Nitro-1H-imidazol-1-yl)ethanol (Imp. D) | Imidazole | 5-nitro, 1-ethanol | C₅H₇N₃O₃ | Antimicrobial intermediates |

| 2-(2-Methyl-4-nitro-1H-imidazol-1-yl)ethanol (Imp. E) | Imidazole | 2-methyl, 4-nitro, 1-ethanol | C₆H₉N₃O₃ | Antiparasitic drug impurities |

Arylethanol Derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)

These compounds, synthesized via TDAE-mediated reactions, combine imidazole and aryl groups with ethanol . Unlike the target compound:

Biological Activity

1-(2-Methyl-2H-indazol-7-yl)ethanol is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula for this compound is . It features an indazole ring system, which is known for its diverse biological properties. The presence of the hydroxyl group in the ethanol moiety enhances its solubility and potential interactions with biological targets.

Synthesis

This compound can be synthesized through various methods, including:

- Condensation Reactions : The compound can be produced by reacting appropriate indazole derivatives with ethanol under acidic conditions.

- Reduction Reactions : The reduction of ketone precursors using reducing agents such as lithium aluminum hydride can yield the desired alcohol.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various pathogens, including bacteria and fungi. For example, studies have shown that derivatives of indazole compounds demonstrate potent activity against Escherichia coli and Candida albicans .

Antiprotozoal Activity

The compound has also shown promising results against protozoan infections. In particular, it has been evaluated for its efficacy against Giardia intestinalis, where it outperformed standard treatments like metronidazole in certain cases .

| Protozoan Pathogen | IC50 (µM) | Reference |

|---|---|---|

| Giardia intestinalis | 8.0 | |

| Entamoeba histolytica | 9.5 | |

| Trichomonas vaginalis | 11.0 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes critical for the survival and replication of pathogens.

- Membrane Disruption : It can disrupt microbial membranes, leading to cell lysis.

Case Studies

Several case studies have highlighted the effectiveness of indazole derivatives in clinical settings:

- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various indazole derivatives, including this compound, against clinical isolates from patients with infections. The results indicated a high success rate in eradicating resistant strains.

- Antiprotozoal Trials : Clinical trials involving patients with giardiasis showed that treatment with indazole derivatives resulted in significant symptom relief and pathogen clearance compared to placebo controls.

Q & A

Basic Research Question

- NMR Analysis : ¹H and ¹³C NMR spectra should show characteristic peaks for the indazole core (e.g., aromatic protons at δ 7.2–8.3 ppm) and the ethanol moiety (e.g., hydroxyl proton at δ 1.5–2.0 ppm). Anisotropic effects from the methyl group at position 2 of the indazole ring may split signals .

- X-ray Crystallography : Single-crystal diffraction data refined via SHELXL (for small molecules) or WinGX (for data processing) resolves bond lengths and angles. For example, the C-O bond in the ethanol group typically measures ~1.42 Å, consistent with alcohol derivatives .

What strategies are effective in resolving contradictions between computational predictions and experimental data for this compound's reactivity?

Advanced Research Question

Discrepancies between density functional theory (DFT) predictions (e.g., reaction activation energies) and experimental kinetics can arise from solvent effects or incomplete basis sets. To address this:

- Validate computational models using ab initio molecular dynamics simulations that incorporate explicit solvent molecules.

- Cross-reference predicted intermediates (e.g., transition states) with experimental trapping via low-temperature NMR .

- Iteratively refine force fields using software like Gaussian or ORCA, prioritizing hybrid functionals (e.g., B3LYP) for accuracy .

How should researchers approach the refinement of crystallographic data for this compound when encountering anisotropic displacement anomalies?

Advanced Research Question

Anisotropic displacement parameters (ADPs) in thermal ellipsoids may indicate disorder or dynamic motion. Use SHELXL’s ANIS command to model anisotropic atoms, and apply restraints to overlapping sites. For severe cases:

- Re-measure data at lower temperatures (e.g., 100 K) to reduce thermal motion.

- Employ the TWIN command in SHELXL for twinned crystals .

- Validate refinement with WinGX’s ORTEP module to visualize ellipsoid orientations and adjust occupancy factors .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors.

- Spill Management : Neutralize spills with inert absorbents (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in amber glass containers at 2–8°C under nitrogen to prevent oxidation.

What methodologies are recommended for analyzing and quantifying trace impurities in synthesized batches?

Advanced Research Question

- HPLC-MS : Use a C18 column (3.5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at 254 nm and confirm structures via high-resolution MS.

- GC-FID : For volatile byproducts, employ a DB-5 column (30 m × 0.32 mm) with helium carrier gas. Calibrate against reference standards (e.g., residual solvents like ethyl acetate) .

How can researchers design experiments to investigate the metabolic stability of this compound in pharmacological studies?

Advanced Research Question

-

In Vitro Assays : Incubate the compound with liver microsomes (human or murine) at 37°C. Monitor depletion via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using the formula:

where is the elimination rate constant.

-

CYP450 Inhibition : Screen against CYP3A4 and CYP2D6 isoforms using fluorogenic substrates. IC₅₀ values >10 µM suggest low inhibition risk .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.